molecular formula C20H18ClN3O3 B11309380 2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

2-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11309380
M. Wt: 383.8 g/mol
InChI Key: IRLYDCUBZUNGOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a chlorophenyl group, an oxadiazole ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction.

    Formation of the Phenoxy Linkage: This can be done through an etherification reaction.

    Introduction of the Pyrrolidine Moiety: This step typically involves a nucleophilic substitution reaction where the pyrrolidine ring is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrrolidine moieties.

    Reduction: Reduction reactions can occur at the oxadiazole ring and the chlorophenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorophenyl and oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride for nucleophilic substitution and halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the oxadiazole ring, which is known for its bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The oxadiazole ring could play a crucial role in binding to the target protein, while the chlorophenyl and pyrrolidine groups might enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-1,2,3-triazole-4-carboxylic acid: Similar in having a chlorophenyl and pyrrolidine moiety but differs in the heterocyclic ring.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the chlorophenyl group but has a different heterocyclic system.

Uniqueness

The uniqueness of 2-{2-[5-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its combination of the oxadiazole ring with the phenoxy and pyrrolidine moieties, which can confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

2-[2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H18ClN3O3/c21-15-9-7-14(8-10-15)20-22-19(23-27-20)16-5-1-2-6-17(16)26-13-18(25)24-11-3-4-12-24/h1-2,5-10H,3-4,11-13H2

InChI Key

IRLYDCUBZUNGOB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.